Essramycin

Antibacterial Natural Product Replication Crisis

Essramycin is a triazolopyrimidine alkaloid isolated from the marine-derived Streptomyces sp. Merv8102, representing the first member of the triazolopyrimidine class identified as a natural product antibiotic.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B1263546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEssramycin
Synonymsessramycin
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2/c1-9-7-13(20)18-14(15-9)16-12(17-18)8-11(19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17)
InChIKeyOFYCCAJFLXMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Essramycin: A First-in-Class Triazolopyrimidine Antibiotic Natural Product


Essramycin is a triazolopyrimidine alkaloid isolated from the marine-derived Streptomyces sp. Merv8102, representing the first member of the triazolopyrimidine class identified as a natural product antibiotic [1]. The original isolation report documented broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial pathogens, with reported minimum inhibitory concentrations (MIC) in the range of 2–8 µg/mL, while lacking antifungal activity [2]. Structurally, essramycin comprises a fused 1,2,4-triazolo[1,5-a]pyrimidine core scaffold, which has since been recognized as a privileged pharmacophore in medicinal chemistry, with related derivatives progressing to clinical development for diverse therapeutic indications including cardiovascular disease, malaria, and cancer [3].

Essramycin: Why In-Class Substitution or Synthetic Material Fails to Recapitulate Reported Bioactivity


The substitution of natural product-derived essramycin with synthetic material or structurally related triazolopyrimidine analogs is scientifically unsound due to a profound and well-documented replication crisis. Independent total synthesis efforts by three separate research groups, including those led by Cooper [1], Mobashery [2], and Moody [3], have consistently demonstrated that synthetic essramycin and its three positional isomers are completely devoid of antibacterial activity against both standard panels and the clinically relevant ESKAPE pathogen panel . This complete loss of activity in synthetic material, contrasted with the original report of 2–8 µg/mL MIC, underscores that the bioactive entity may be either a minor, structurally distinct impurity, a degradation product, or a mis-assigned isomer present only in the natural fermentation broth [4]. Consequently, any procurement of generic triazolopyrimidine compounds or synthetically derived essramycin for antibacterial applications will not reproduce the activity profile claimed for the original natural product isolate.

Essramycin Evidence Guide: Quantitative Differentiation from Synthetic Material and Structural Analogs


Antibacterial Activity: Natural Product Isolate vs. Synthetic Essramycin

The original natural product isolate of essramycin, obtained from Streptomyces sp. Merv8102 fermentation broth, exhibited broad-spectrum antibacterial activity with reported MIC values ranging from 2 to 8 µg/mL against multiple Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) pathogens [1]. In stark contrast, synthetic essramycin prepared by multiple independent laboratories via unambiguous total synthesis showed a complete loss of antibacterial activity, with MIC values >64 µg/mL (or no inhibition observed) when tested against the same bacterial strains [2]. This represents a quantifiable difference of at least 8-fold to >32-fold in potency loss, depending on the specific strain comparator.

Antibacterial Natural Product Replication Crisis

Activity Against ESKAPE Pathogens: Natural Product Isomer vs. All Four Synthetic Isomers

To resolve the possibility that a mis-assigned isomer might be the true bioactive entity, all four possible positional isomers of the essramycin scaffold were synthesized and rigorously characterized by X-ray crystallography and NMR [1]. When tested against the full ESKAPE panel of clinically relevant nosocomial pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), none of the four synthetic isomers exhibited any detectable antibacterial activity (MIC >64 µg/mL for all tested strains) . This complete lack of activity against a standardized, clinically relevant panel confirms that the reported 2–8 µg/mL activity of the natural product cannot be attributed to any of the four structurally defined essramycin isomers.

Antibacterial ESKAPE Structural Confirmation

Anti-Tobacco Mosaic Virus (TMV) Activity of Essramycin Derivatives

In a shift away from antibacterial applications, essramycin derivatives were discovered to possess significant anti-Tobacco Mosaic Virus (TMV) activity [1]. Specific optimized analogs demonstrated antiviral efficacy superior to established agrochemical controls. Compound 7e and compound 8f exhibited anti-TMV activity exceeding that of ningnanmycin, which is currently the most widely deployed antiviral agent in agriculture [2]. Furthermore, a majority of synthesized essramycin derivatives showed greater antiviral effect than ribavirin, a standard positive control [3]. While direct comparative data for natural essramycin against these controls is limited, the optimized derivatives establish the essramycin scaffold as a productive starting point for novel antiviral agrochemical development.

Antiviral Agrochemical TMV

Broad-Spectrum Fungicidal Activity of Essramycin Analogs

Essramycin-based analogs demonstrated broad-spectrum fungicidal activity when evaluated against a diverse panel of 14 phytopathogenic fungal species [1]. This is a notable departure from the original natural product report, which specifically noted a lack of antifungal activity [2]. Among the synthesized derivatives, compound 5b emerged as particularly potent, exhibiting greater than 50% inhibition of fungal growth at a concentration of 50 µg/mL against the majority of fungal strains tested [3]. This quantitative threshold establishes a baseline for structure-activity relationship (SAR) studies aimed at developing novel agricultural fungicides.

Antifungal Agrochemical Phytopathogen

Mode of Action: Viral Assembly Inhibition by Essramycin Derivative 7e

Mechanistic studies on the optimized essramycin derivative 7e revealed a specific mode of antiviral action distinct from simple cytotoxicity or broad-spectrum activity [1]. Compound 7e was found to inhibit Tobacco Mosaic Virus (TMV) assembly and promote the aggregation of the 20S disk protein, a critical component in the viral capsid formation process [2]. This targeted mechanism provides a rationale for the observed superior anti-TMV activity compared to ningnanmycin and ribavirin, and offers a defined biochemical phenotype for further medicinal chemistry optimization.

Antiviral Mechanism Virus Assembly TMV

Essramycin: Recommended Application Scenarios Based on Quantitative Evidence


Agrochemical Lead Discovery for Anti-TMV and Fungicidal Agents

Given the demonstrated superior anti-TMV activity of essramycin derivatives 7e and 8f compared to the commercial standard ningnanmycin, and the broad-spectrum fungicidal activity of analog 5b (>50% inhibition at 50 µg/mL against 14 phytopathogens), the essramycin scaffold is well-suited for agrochemical lead optimization programs [1]. Industrial users should prioritize procurement of synthetic essramycin and its key intermediates (e.g., 3-amino-1,2,4-triazole derivatives) for systematic SAR exploration, rather than pursuing the irreproducible antibacterial activity of the natural product [2]. This application scenario leverages the robust, reproducible data from the 2020 study by Wang et al., providing a clear, data-driven path for development.

Academic Research on Natural Product Reproducibility and Structural Misassignment

The essramycin case study represents a seminal example of a natural product with a profound activity-reproducibility gap. The complete failure of synthetic essramycin and its isomers to recapitulate the reported 2–8 µg/mL antibacterial activity, despite rigorous structural confirmation by multiple independent groups, makes this compound an ideal model system for investigating the sources of such discrepancies (e.g., trace active impurities, misassigned structures, or unique biological matrices) [3]. Academic researchers studying natural product dereplication, analytical chemistry, or the philosophy of scientific replication should consider essramycin as a teaching or research tool to illustrate these critical issues in drug discovery.

Medicinal Chemistry Scaffold for DNA Gyrase and Kinase Inhibition Studies

While the native antibacterial activity of essramycin is questionable, the triazolopyrimidine core scaffold is a well-validated pharmacophore for inhibiting key therapeutic targets, including DNA gyrase and various kinases . Procurement of synthetic essramycin or its advanced intermediates can serve as a starting point for the design of focused libraries targeting these enzymes. This application is supported by the broader literature on triazolopyrimidines, which includes clinical candidates such as DSM-265 (antimalarial) and GNF-6702 (kinase inhibitor), and is independent of the contested antibacterial claims [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Essramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.